N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic core and multiple substituents, including a cyclopentyl group, a 3-methylbutyl chain, and a (2-methylphenyl)methylsulfanyl moiety. Its IUPAC name and SMILES notation (provided in ) highlight its structural complexity, which is designed to optimize interactions with biological targets. While specific molecular weight and solubility data are unavailable in the provided evidence, its structure suggests moderate lipophilicity due to the cyclopentyl and aromatic substituents.
Properties
IUPAC Name |
N-cyclopentyl-4-(3-methylbutyl)-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O2S/c1-18(2)14-15-32-26(35)23-13-12-20(25(34)29-22-10-6-7-11-22)16-24(23)33-27(32)30-31-28(33)36-17-21-9-5-4-8-19(21)3/h4-5,8-9,18,20,22-24,27,30H,6-7,10-17H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQAGMLZRSXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC3N2C4CC(CCC4C(=O)N3CCC(C)C)C(=O)NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and a quinazoline moiety. Its chemical formula is C₁₈H₂₃N₅OS, and it possesses several functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may act as an alkylating agent that interferes with DNA replication and transcription processes. This results in apoptosis in cancer cells, particularly in non-small-cell lung carcinoma (NSCLC) models .
- Case Studies : A study demonstrated that similar triazole derivatives effectively inhibited the growth of NSCLC cells in vitro and in vivo. The derivatives showed enhanced potency compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis .
In Vitro Studies
In vitro assays have confirmed the cytotoxic effects of the compound on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer):
In Vivo Studies
Animal models have been utilized to further explore the efficacy of the compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The triazolo[4,3-a]quinazoline core is shared with other bioactive derivatives, such as those in (e.g., Example 112 and 113). Key differences lie in substituent groups:
- Sulfanyl substituents: The target compound features a (2-methylphenyl)methylsulfanyl group, whereas analogs in and utilize 2-oxo-2-phenylethylsulfanyl or chlorophenylsulfonyl moieties.
- Carboxamide position : The carboxamide at position 8 (vs. benzamide groups in Example 112) could improve solubility and binding specificity due to its hydrogen-bonding capacity .
Bioactivity and Physicochemical Properties
While direct bioactivity data for the target compound are absent, analogs with similar cores exhibit diverse pharmacological profiles:
- Triazolo[4,3-a]pyridine derivatives (Example 113, ): These compounds show activity in kinase inhibition assays, attributed to their trifluoromethyl and cyclohexyl groups. The target compound’s cyclopentyl group may mimic this lipophilic binding behavior .
- 1,3-Oxazole derivatives (): Though structurally distinct, these compounds demonstrate how sulfonyl and chlorophenyl groups influence cytotoxicity. The target’s (2-methylphenyl)methylsulfanyl group may offer a balance between potency and metabolic stability .
Table 1: Structural and Functional Comparison
Research Findings and Implications
Lumping Strategy for Predictive Modeling
highlights the use of lumping strategies to group compounds with similar cores, reducing computational complexity in drug discovery. The target compound’s triazoloquinazoline core aligns with this approach, enabling predictive models to estimate its reactivity and bioactivity based on data from analogs like Example 112 .
Computational Predictions
Tools like Hit Dexter 2.0 () could classify the target compound’s likelihood of being a promiscuous binder or "dark chemical matter." Its sulfanyl and carboxamide groups may reduce aggregation risks compared to simpler hydrophobic analogs .
Q & A
What are the critical steps in the multi-step synthesis of this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves sequential cyclization, sulfanyl group introduction, and carboxamide functionalization. Key challenges include controlling regioselectivity during triazoloquinazoline core formation and maintaining stability of the sulfanyl moiety. Optimization strategies include using Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry approaches can enhance reproducibility and yield by ensuring precise control over reaction kinetics and intermediates .
Which spectroscopic and chromatographic methods are most reliable for verifying structural integrity and purity?
High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., - HSQC, COSY) are critical for confirming the triazoloquinazoline core and substituent positions. Purity assessment requires reverse-phase HPLC with UV/Vis detection, coupled with mass spectrometry for trace impurity profiling. X-ray crystallography, if feasible, can resolve ambiguities in stereochemistry .
How can researchers systematically investigate the compound’s biological activity against protein kinase targets?
Initial screening should employ in vitro kinase inhibition assays (e.g., ADP-Glo™ or radiometric assays) using recombinant kinases. Dose-response curves (IC) and ATP-competitive binding studies (via K measurements) can elucidate mechanism of action. Follow-up cell-based assays, such as proliferation inhibition in cancer lines, should validate target engagement. Structural analogs with modified substituents can help establish structure-activity relationships (SAR) .
What experimental approaches analyze the role of substituents in modulating bioavailability and metabolic stability?
The cyclopentyl and 3-methylbutyl groups influence lipophilicity and metabolic susceptibility. In vitro assays using liver microsomes or hepatocytes assess metabolic stability (half-life, CYP450 interactions). Permeability assays (Caco-2 or PAMPA) evaluate bioavailability. Comparative studies with analogs lacking these substituents can isolate their effects on pharmacokinetics .
How can discrepancies in synthetic yields of similar derivatives be methodologically resolved?
Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). DoE frameworks identify critical factors, while kinetic studies (e.g., reaction calorimetry) monitor exothermicity or intermediate degradation. Reproducibility is enhanced by standardizing solvent drying protocols (e.g., molecular sieves) and inert-atmosphere techniques (Schlenk line) .
What strategies are recommended for designing analogs for SAR studies?
Focus on modifying the sulfanyl and carboxamide groups while retaining the triazoloquinazoline core. For example, replacing the 2-methylphenylsulfanyl group with bulkier arylthio moieties can probe steric effects. Computational docking (e.g., AutoDock Vina) predicts binding modes to guide synthesis. Parallel synthesis techniques enable rapid generation of analogs for biological testing .
How can the compound’s therapeutic potential be assessed through in vivo models?
Pharmacokinetic (PK) profiling in rodent models evaluates absorption, distribution, and clearance. Tail vein injections or oral gavage determine bioavailability. Efficacy studies in disease models (e.g., xenograft tumors) require dose optimization based on toxicity thresholds (MTD). Metabolite identification via LC-MS/MS ensures metabolic pathways do not generate toxic byproducts .
What best practices ensure reproducibility in synthesis across laboratories?
Detailed protocols must specify solvent purity (e.g., anhydrous DMF), catalyst batches, and reaction monitoring (TLC/HPLC checkpoints). Collaborative validation through round-robin testing across labs identifies critical variables. Automated platforms (e.g., flow reactors) reduce human error, while shared repositories (e.g., Chemotion) provide raw data for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
